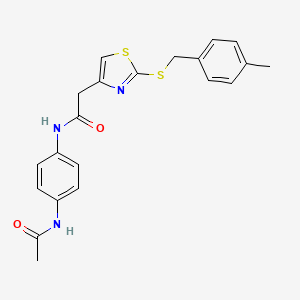

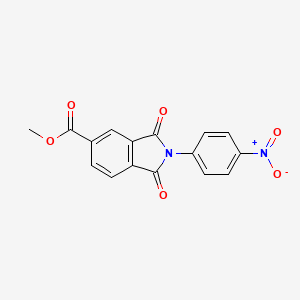

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate” is a complex organic compound. It likely contains a nitrophenyl group, which is a functional group consisting of a phenyl ring and a nitro group, and an isoindoline group, which is a type of heterocycle .

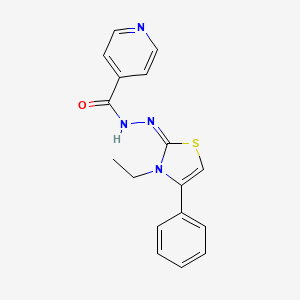

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT) and spectroanalytical data (NMR, IR) . These techniques can provide information about the compound’s geometry, electron density, and vibrational frequencies.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include reduction reactions . For instance, the catalytic reduction of 4-nitrophenol is a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques like DFT can provide insights into these properties .Scientific Research Applications

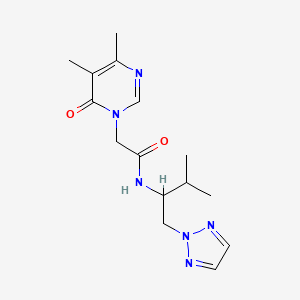

Anticonvulsant Properties

A study explored the synthesis and evaluation of various N-phenyl substituents of phthalimide, including compounds with nitrophenyl groups, for their anticonvulsant and neurotoxic properties. This research underscores the potential therapeutic applications of such compounds in treating seizures. Notably, the compound with a 4-nitrophenyl group demonstrated significant anticonvulsant activity, providing insights into the design of new antiepileptic drugs (Vamecq et al., 2000).

Antihypertensive and Coronary Vessel Dilator

Another application involves the synthesis of 1,4-Dihydropyridines bearing carboxy functions and substituted phenyl groups, such as 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester. These compounds have been identified as antihypertensive agents and coronary vessel dilators, indicating their potential in cardiovascular disease management (Abernathy, 1978).

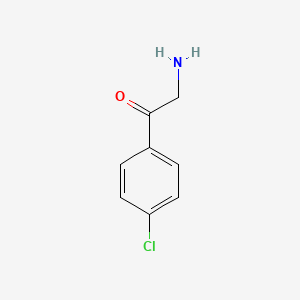

Antimycobacterial and Antimicrobial Activities

Research into diflunisal hydrazide-hydrazones, including derivatives with a nitrophenyl moiety, has shown antimycobacterial and antimicrobial activities against various pathogens. This suggests their potential use in developing new antimicrobial agents (Küçükgüzel et al., 2003).

Synthesis and Characterization of Curcuminoids

A study focused on the synthesis of unsymmetrical mono-carbonyl curcuminoids, featuring nitrophenyl groups, provided insights into their structural and photophysical properties. Such compounds have applications in the development of materials with specific optical properties (Khalid et al., 2020).

Fluorescent Chloride Sensor

The regioselective nitration of a biphenyl derivative led to the development of an optical chloride sensor, indicating the role of nitrophenyl-containing compounds in sensing technologies. This highlights its potential application in environmental monitoring and analytical chemistry (Das et al., 2021).

properties

IUPAC Name |

methyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-24-16(21)9-2-7-12-13(8-9)15(20)17(14(12)19)10-3-5-11(6-4-10)18(22)23/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHLQFUODAWAPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)

![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)

![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)